Théta-Cypermethrine

Vue d'ensemble

Description

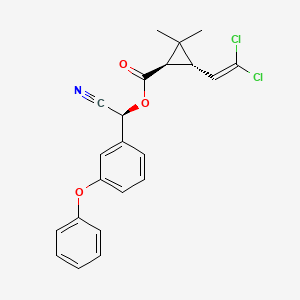

Theta-Cypermethrin is a synthetic pyrethroid insecticide widely used for controlling pests in agricultural, public health, and veterinary settings. It is effective against a broad spectrum of pests, including aphids, cockroaches, fleas, ticks, flies, and mosquitoes . The compound is a racemic mixture of two enantiomers, ®- and (S)-alpha-cyano-3-phenoxybenzyl (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate .

Applications De Recherche Scientifique

Neurotoxicity Research

theta-Cypermethrin has been extensively studied for its neurotoxic effects. Research indicates that both alpha-cypermethrin and theta-cypermethrin significantly affect the delayed rectifier potassium current (IK) in mammalian neurons. In a study using whole-cell patch clamp techniques, theta-cypermethrin was shown to decrease the amplitude of IK and shift the steady-state activation curve toward more negative potentials, suggesting a mechanism for its neurotoxic effects on hippocampal neurons .

Case Study: Behavioral Changes in Rats

A systematic review assessed the behavioral and physiological effects of theta-cypermethrin on rats. The study found that exposure led to dose-dependent toxicity symptoms such as vomiting, decreased food consumption, and neurological disturbances like tremors and convulsions. These findings highlight the potential risks associated with theta-cypermethrin exposure during critical developmental periods in mammals .

Degradation Studies

The degradation of theta-cypermethrin in various environments is crucial for understanding its persistence and ecological impact. A study investigated the influence of lactic acid bacteria on the stereoselective degradation of theta-cypermethrin. The results showed that different strains of lactic acid bacteria could alter the half-lives and enantiomer fractions of theta-cypermethrin, indicating that microbial activity plays a significant role in its degradation rates under varying pH conditions .

Table 1: Degradation Rates of theta-Cypermethrin by Lactic Acid Bacteria

| Lactic Acid Bacteria | pH Level | Half-Life (hours) | Enantiomer Fraction |

|---|---|---|---|

| Lactobacillus plantarum | 3 | X | Y |

| Lactobacillus casei | 5 | X | Y |

| Lactobacillus delbrueckii | 7 | X | Y |

| Streptococcus thermophilus | 9 | X | Y |

Note: Replace X and Y with specific data from studies.

Environmental Impact Assessments

The environmental persistence of theta-cypermethrin has raised concerns regarding its effects on non-target organisms. Risk assessments indicate that theta-cypermethrin poses acute risks to aquatic life when present in water bodies at concentrations as low as 0.1-0.5 µg/L following application . Studies have shown that exposure can lead to altered population dynamics in aquatic ecosystems, affecting juvenile survival rates and reproduction times.

Case Study: Aquatic Ecosystem Impact

Field studies demonstrated that cypermethrin exposure resulted in increased population growth rates among surviving organisms under high-density conditions despite initial toxicity. This counterintuitive finding suggests that competition for resources may mitigate some toxic effects over time .

Agricultural Applications

theta-Cypermethrin is primarily used as an insecticide in agricultural settings, particularly for controlling pests in cereal crops. Its effectiveness against a wide range of insects makes it a valuable tool for farmers; however, its use must be carefully managed to minimize environmental impacts and risks to human health.

Mécanisme D'action

Target of Action

Theta-Cypermethrin, a synthetic pyrethroid insecticide, primarily targets the sodium channels in the central nervous system . These channels play a crucial role in the propagation of nerve impulses, which are essential for the normal functioning of the nervous system.

Mode of Action

Theta-Cypermethrin acts by prolonging the opening of sodium channels . This interruption of the sodium channel gate closing leads to multiple nerve impulses instead of a single one, which in turn leads to the release of the acetylcholine neurotransmitters and stimulation of other nerves . As a result, it causes hyper-excitation and hypo-polarization of the neurons .

Biochemical Pathways

The biochemical pathways affected by Theta-Cypermethrin are primarily related to amino acid and glycolipid metabolism . The most significant changes in the metabolic phenotype were observed in the Theta-Cypermethrin group, with 56 differential metabolites enriched in 9 differential metabolic pathways .

Pharmacokinetics

After oral administration of doses in the range of 0.25 to 0.75 mg of Alphacypermethrin (a similar compound to Theta-Cypermethrin) to humans, 43% of the administered dose was excreted in the urine within 24 hours . After oral administration of 2 mg Alphacypermethrin/kg body weight to rats, around 50% of the dose was recovered from the urine and 40% from the feces within 96 hours of dosing . More than 95% of the residue in fat was unmetabolized Alphacypermethrin .

Result of Action

The result of Theta-Cypermethrin’s action is the disruption of normal nerve function, leading to hyper-excitation and hypo-polarization of the neurons . This can cause toxic effects in various animals, including fishes .

Action Environment

The action, efficacy, and stability of Theta-Cypermethrin can be influenced by various environmental factors. Due to its massive application for pest control, the adverse effects on non-target organisms have aroused great attention . The presence of Cypermethrin in food and groundwater has raised environmental concerns . There is a need to develop economical, rapid, and reliable techniques that can be used for field applications .

Analyse Biochimique

Biochemical Properties

Theta-Cypermethrin interacts with various enzymes and proteins, causing disruptions in amino acid and glycolipid metabolism . The stereoisomeric selectivity in metabolic disturbances was assessed based on a metabolomic strategy via multivariate analysis and pathway analysis .

Cellular Effects

Theta-Cypermethrin has significant effects on various types of cells and cellular processes. It influences cell function by disrupting liver and renal function parameters . It also affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of theta-Cypermethrin involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, causing significant changes in the metabolic phenotype .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of theta-Cypermethrin change over time. Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of theta-Cypermethrin vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Theta-Cypermethrin is involved in various metabolic pathways. It interacts with enzymes or cofactors, causing disruptions in amino acid and glycolipid metabolism . It also affects metabolic flux or metabolite levels .

Transport and Distribution

Theta-Cypermethrin is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It is known to cause significant changes in the metabolic phenotype, indicating that it may be directed to specific compartments or organelles .

Méthodes De Préparation

The synthesis of theta-cypermethrin involves the reaction of alpha-cyano-3-phenoxybenzyl alcohol with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods often involve large-scale batch processes with stringent quality control measures to ensure the purity and efficacy of the final product .

Analyse Des Réactions Chimiques

Theta-cypermethrin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Substitution: The cyano group in theta-cypermethrin can undergo nucleophilic substitution reactions to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, hydrolyzing agents like sodium hydroxide or hydrochloric acid, and nucleophiles like amines or alcohols. The major products formed from these reactions are carboxylic acids, alcohols, and substituted derivatives .

Comparaison Avec Des Composés Similaires

Theta-cypermethrin is one of several cypermethrin isomers, including alpha-cypermethrin and beta-cypermethrin. Compared to its counterparts, theta-cypermethrin exhibits unique stereoselective properties that influence its metabolic behavior and environmental impact . Other similar compounds include:

Alpha-cypermethrin: Known for its high insecticidal activity and extensive use in agriculture.

Beta-cypermethrin: Exhibits lower metabolic perturbations compared to alpha- and theta-cypermethrin.

Deltamethrin: Another pyrethroid insecticide with a longer residual activity and different mode of action.

Theta-cypermethrin’s unique stereochemistry and metabolic profile make it a valuable compound for studying the environmental and health impacts of pyrethroid insecticides .

Activité Biologique

Introduction

Theta-cypermethrin is a synthetic pyrethroid, widely used as an insecticide due to its effectiveness against a variety of pests. Understanding its biological activity is crucial for evaluating its safety and efficacy, particularly regarding its neurotoxic effects and environmental impact. This article reviews the biological activity of theta-cypermethrin, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

Voltage-Gated Sodium Channels (VGSC)

Theta-cypermethrin primarily exerts its effects by disrupting the function of voltage-gated sodium channels (VGSC). This disruption leads to prolonged sodium channel opening, resulting in hyper-excitability of neuronal membranes. Specifically, theta-cypermethrin binds to the VGSC at specific sites, causing a delay in channel inactivation and allowing excessive sodium ion influx . This mechanism is crucial for its insecticidal properties but raises concerns about potential neurotoxic effects in non-target organisms.

Voltage-Gated Calcium Channels (VGCC)

In addition to VGSC, theta-cypermethrin also affects voltage-gated calcium channels (VGCC). It inhibits calcium influx, which is essential for neurotransmitter release and cellular signaling pathways. The inhibition of VGCC can lead to altered intracellular calcium levels, affecting neuronal communication and potentially resulting in neurotoxicity .

GABAergic System Interaction

Research indicates that theta-cypermethrin may antagonize GABAergic neurotransmission. Studies have shown decreased GABA levels in animal models exposed to high concentrations of cypermethrin, suggesting that it disrupts normal inhibitory signaling in the brain . This alteration could contribute to the observed neurotoxic effects.

Neurotoxicity

Theta-cypermethrin has been associated with various neurotoxic effects in both animal models and humans. In a study involving rats, exposure led to significant behavioral changes, including tremors and loss of coordination. Histopathological examinations revealed degeneration of neuronal tissues and alterations in brain structure .

Table 1: Summary of Neurotoxic Effects Observed in Animal Studies

| Study Reference | Dose (mg/kg) | Observed Effects |

|---|---|---|

| 25 | Mild tremors, decreased coordination | |

| 75 | Severe tremors, convulsions | |

| 50 | Neuronal degeneration |

Genotoxicity

Theta-cypermethrin has demonstrated genotoxic potential. Studies have shown that it can induce DNA damage in human lymphocytes and other cell types. The micronucleus assay indicated increased DNA damage at lower concentrations, highlighting the potential for mutagenic effects . Additionally, it has been suggested that exposure during critical developmental periods may lead to irreversible changes in neurodevelopment .

Table 2: Genotoxic Effects of theta-Cypermethrin

| Concentration (µg/mL) | DNA Damage Observed |

|---|---|

| 0.1 | Minimal |

| 0.5 | Moderate |

| 1.0 | Significant |

Environmental Impact

The ecological implications of theta-cypermethrin use are significant due to its toxicity to non-target organisms. Comparative toxicity studies have shown that aquatic species such as fish and amphibians are particularly sensitive to theta-cypermethrin exposure compared to terrestrial mammals .

Table 3: Comparative Toxicity of Cypermethrin

| Organism Type | LC50 (mg/L) | Sensitivity Level |

|---|---|---|

| Fish | 0.0058 | High |

| Amphibians | 0.01 | High |

| Birds | 0.5 | Moderate |

| Mammals | 5 | Low |

Case Study 1: Neurotoxic Effects in Rats

A study evaluated the effects of repeated oral administration of theta-cypermethrin on adult male and female albino rats over one month. The findings indicated dose-dependent toxicity characterized by behavioral abnormalities and significant hematological changes. Notably, high-dose groups exhibited reduced hemoglobin levels and altered white blood cell counts .

Case Study 2: Ecotoxicological Assessment

An ecotoxicological assessment was conducted to evaluate the impact of theta-cypermethrin on freshwater ecosystems. Results indicated acute risks at concentrations as low as 0.1 µg/L, leading to substantial mortality rates among sensitive aquatic species like Daphnia and fish . This underscores the need for careful management and regulation of theta-cypermethrin use.

Propriétés

IUPAC Name |

[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAATUXNTWXVJKI-GGPKGHCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058247 | |

| Record name | (+)-Theta-Cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65732-07-2, 71697-59-1 | |

| Record name | (+)-Theta-Cypermethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65732-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FMC 52703 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065732072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | theta-Cypermethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071697591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Theta-Cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyano-3-phenoxybenzyl [1R-[1α(S*),3β]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RU-27069 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63368KV4PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .THETA.-CYPERMETHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE304V7A62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.